![molecular formula C16H12N4O4S B2623277 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 886907-99-9](/img/structure/B2623277.png)
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
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Description
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides, bromides, or triflates) under palladium catalysis . In this context, N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules.
Antibacterial Activity
Research has explored the antibacterial properties of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide and related derivatives. Notably, some compounds derived from this scaffold have shown promising activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis . Further investigations into the structure–activity relationships (SAR) of these derivatives could lead to novel antibacterial agents.
Tautomerism Studies
The compound’s tautomeric forms (e.g., keto-enol tautomerism) can impact its reactivity and biological activity. Researchers have investigated tautomerism using techniques like NMR spectroscopy, shedding light on its behavior in different solvents and environments .
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412–443. Read more Design, Synthesis and Bioactivity of N-Glycosyl-N’-(5-substituted … (2014). International Journal of Molecular Sciences, 15(4), 6741–6756. Read more Design, Synthesis, and Structure–Activity Relationships of Novel N …
properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-25-13-5-3-2-4-12(13)15-18-19-16(24-15)17-14(21)10-6-8-11(9-7-10)20(22)23/h2-9H,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBJLBRXVHTDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |
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